molecular formula C6H11F2NO B2944106 4,4-Difluoro-1-methylpiperidin-3-ol CAS No. 1785484-23-2

4,4-Difluoro-1-methylpiperidin-3-ol

Cat. No.: B2944106
CAS No.: 1785484-23-2
M. Wt: 151.157
InChI Key: FRNCYUTVQQCONL-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylpiperidin-3-ol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.16 g/mol It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a piperidine ring, along with a hydroxyl group on the third carbon and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylpiperidin-3-ol typically involves the fluorination of a suitable precursor, such as 1-methylpiperidin-3-ol. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled temperature and pressure conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpiperidin-3-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-difluoro-1-methylpiperidin-3-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,4-Difluoro-1-methylpiperidin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-methylpiperidin-3-ol is unique due to the specific positioning of its fluorine atoms, hydroxyl group, and methyl group. This unique structure imparts distinct chemical and physical properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

4,4-difluoro-1-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-3-2-6(7,8)5(10)4-9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNCYUTVQQCONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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